molecular formula C20H19N5O5 B2894307 N-{2-[4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamide CAS No. 1797738-49-8

N-{2-[4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamide

Cat. No.: B2894307
CAS No.: 1797738-49-8
M. Wt: 409.402
InChI Key: NBMFUEREEIKQRY-UHFFFAOYSA-N
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Description

N-{2-[4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamide is a synthetic small molecule featuring a hybrid heterocyclic scaffold. Its core structure comprises:

  • A 1,2,4-triazole ring substituted with a cyclopropyl group and a furan-2-yl moiety at positions 4 and 3, respectively.
  • An ethyl linker connecting the triazole to an acetamide group.
  • A benzoxazolone moiety (2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl) as the acetamide substituent.

Properties

IUPAC Name

N-[2-[4-cyclopropyl-3-(furan-2-yl)-5-oxo-1,2,4-triazol-1-yl]ethyl]-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5O5/c26-17(12-23-14-4-1-2-5-15(14)30-20(23)28)21-9-10-24-19(27)25(13-7-8-13)18(22-24)16-6-3-11-29-16/h1-6,11,13H,7-10,12H2,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBMFUEREEIKQRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C(=NN(C2=O)CCNC(=O)CN3C4=CC=CC=C4OC3=O)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamide typically involves multi-step organic reactions. The process may start with the preparation of the furan and triazole intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include cyclopropylamine, furan-2-carboxylic acid, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-{2-[4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The triazole ring can be reduced under specific conditions.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the triazole ring could lead to dihydrotriazoles.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-{2-[4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in its biological activity. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.

Comparison with Similar Compounds

Substituent Variations in the Acetamide Moiety

A closely related compound, 2-(4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-(2-(trifluoromethyl)phenyl)acetamide (CAS 1797738-71-6), replaces the benzoxazolone group with a 2-(trifluoromethyl)phenyl substituent (). Key differences include:

  • Hydrogen Bonding Capacity : The benzoxazolone’s lactam oxygen can participate in hydrogen bonding, a feature absent in the –CF₃-substituted analogue .

Triazole Ring Modifications

Compounds with unsubstituted triazole rings or alternative substituents (e.g., methyl or aryl groups) exhibit reduced steric hindrance, which may enhance binding affinity in certain targets. For example, triazole derivatives lacking the cyclopropyl group show higher conformational flexibility but lower thermal stability .

Physicochemical Properties

Property Target Compound CAS 1797738-71-6 () Triazole-Benzoxazolone Derivatives (General)
Molecular Weight ~450 g/mol (estimated) 453.37 g/mol 400–500 g/mol
Hydrogen Bond Acceptors 7 (triazole O, benzoxazolone) 5 (triazole O, –CF₃) 5–8
LogP (Predicted) 2.8–3.5 3.1–3.7 2.5–4.0
Solubility Low (benzoxazolone hydrophobicity) Moderate (–CF₃ enhances lipophilicity) Variable

Bioactivity and Pharmacological Profiles

While direct bioactivity data for the target compound are unavailable, insights can be drawn from related molecules:

  • Benzoxazolone Derivatives: Known for CNS activity (e.g., MAO inhibition) due to their ability to cross the blood-brain barrier .
  • Triazole-Acetamide Hybrids : Display antimicrobial and anticancer properties, attributed to interactions with bacterial enzymes or DNA topoisomerases .
  • –CF₃-Substituted Analogues : Enhanced metabolic stability but reduced aqueous solubility, limiting their in vivo efficacy .

Spectroscopic and Crystallographic Analysis

  • NMR Profiling : highlights that substituent changes in regions analogous to the benzoxazolone moiety (e.g., positions 29–36 and 39–44) lead to distinct chemical shift patterns, reflecting altered electronic environments .
  • Crystallography : SHELX-based refinement () is critical for resolving the triazole ring’s conformation and hydrogen-bonding networks, which influence packing efficiency and stability .

Biological Activity

N-{2-[4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamide (CAS Number: 1797738-43-2) is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Structural Characteristics

The compound features several notable structural elements:

  • Cyclopropyl group : Contributes to the compound's unique reactivity.
  • Furan moiety : Known for its biological activity, particularly in drug design.
  • Triazole ring : Commonly associated with antifungal and antibacterial properties.

The molecular formula is C18H20N4O4C_{18}H_{20}N_{4}O_{4}, with a molecular weight of approximately 356.4 g/mol .

Antimicrobial Properties

Preliminary studies suggest that this compound exhibits significant antimicrobial effects against various pathogens. The presence of the triazole ring is particularly noteworthy as it is linked to antifungal activity. Compounds containing similar structural motifs have shown efficacy against resistant strains of bacteria and fungi .

The mechanism of action involves the interaction with specific molecular targets such as enzymes or receptors. The unique structure allows for high-affinity binding to these targets, modulating their activity and leading to various biological effects. Ongoing research aims to elucidate these pathways further .

Case Studies and Experimental Data

Several studies have been conducted to evaluate the biological activities of similar compounds:

  • Antibacterial Activity : A study demonstrated that related triazole derivatives exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The structure–activity relationship (SAR) indicated that modifications on the triazole ring could enhance potency .
  • Antifungal Activity : In vitro assays have shown that compounds with triazole rings effectively inhibit fungal growth, suggesting potential applications in treating fungal infections resistant to conventional therapies .
  • Enzyme Inhibition : Research has indicated that certain derivatives can inhibit lipase and urease activities, which are crucial in metabolic processes. This inhibition could lead to therapeutic applications in obesity and kidney disorders .

Data Table of Biological Activities

Activity TypeCompound VariationObserved EffectReference
AntibacterialTriazole derivativesSignificant activity against pathogens
AntifungalTriazole derivativesInhibition of fungal growth
Enzyme InhibitionVarious derivativesInhibition of lipase and urease

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